Ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a quinoline-2-thioacetyl-amino moiety at position 2. Its structural complexity necessitates precise synthetic methodologies, often involving multi-step reactions and purification via chromatography or recrystallization .
Properties
Molecular Formula |
C22H22N2O3S2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
ethyl 2-[(2-quinolin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-27-22(26)20-15-8-4-6-10-17(15)29-21(20)24-18(25)13-28-19-12-11-14-7-3-5-9-16(14)23-19/h3,5,7,9,11-12H,2,4,6,8,10,13H2,1H3,(H,24,25) |
InChI Key |
WMXQCHSNYWCLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Core Formation
The 4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate scaffold is synthesized via the Gewald reaction , a one-pot multicomponent condensation. Cyclohexanone reacts with malononitrile and elemental sulfur in ethanol under basic conditions (e.g., triethylamine) to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate (CAS: 59703-00-3).
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Cyclohexanone | 10 mmol | Ketone substrate |
| Malononitrile | 10 mmol | Active methylene |
| Sulfur | 10 mmol | Cyclization agent |
| Triethylamine | 1.5 eq | Base catalyst |
| Ethanol | 50 mL | Solvent |
| Temperature | 60°C, 12 h | Reaction conditions |
Yield : 85–92%.
Characterization : FT-IR (NH stretch: 3323–3428 cm⁻¹, CN: 2201 cm⁻¹), ¹H NMR (δ 0.89 ppm for t-butyl, δ 6.93 ppm for NH₂).
Functionalization of the 2-Amino Group
Amidation with Sulfonyl Acetyl Chlorides
The 2-amino group of the tetrahydrobenzothiophene core undergoes amidation with quinolin-2-ylsulfanyl acetyl chloride . This intermediate is prepared by reacting quinoline-2-thiol with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
Synthesis of Quinolin-2-ylsulfanyl Acetyl Chloride
Coupling to the Tetrahydrobenzothiophene Core
The amidation is performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU as coupling agents:
Procedure
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate (1 mmol) and quinolin-2-ylsulfanyl acetyl chloride (1.2 mmol) are dissolved in DCM.
-
EDC (1.5 mmol) and DIPEA (2 mmol) are added, and the mixture is stirred at 25°C for 24 h.
Yield : 65–72%.
Purification : Column chromatography (hexane/ethyl acetate, 3:1).
Alternative Pathways for Sulfonyl Group Introduction
Transition-Metal-Free Sulfonylation
A metal-free method uses CS₂/Et₂NH to generate nucleophilic sulfonyl sources in situ:
-
Quinoline N-oxide reacts with RSO₂Cl in the presence of CS₂ and Et₂NH.
-
The sulfonyl anion attacks the C2 position of quinoline, followed by elimination.
Application to Target Compound
Optimization and Challenges
Solvent and Base Selection
Steric and Electronic Effects
-
Quinoline Substituents : Electron-withdrawing groups on quinoline reduce coupling efficiency by 15–20%.
-
Tetrahydrobenzothiophene Conformation : Boat conformations in the core structure hinder amidation, requiring elevated temperatures (50°C).
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, COOCH₂CH₃), δ 3.15 (m, 4H, tetrahydro ring), δ 7.45 (q, quinoline-H) |
| FT-IR | 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-S bond) |
| HRMS | [M+H]⁺ Calc.: 483.12; Found: 483.14 |
Purity Analysis
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| EDC/DIPEA Coupling | 72 | 24 | Moderate | High |
| HATU-Mediated | 68 | 18 | Low | Moderate |
| Metal-Free Sulfonylation | 55 | 6 | High | High |
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinoline moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, particularly in the realm of anti-inflammatory and analgesic activities.
Analgesic Activity
Research has indicated that derivatives of benzothiophene compounds exhibit significant analgesic effects. For instance, studies have shown that related compounds possess analgesic properties exceeding those of standard drugs like metamizole when tested using the hot plate method on animal models . The mechanism behind this activity may involve modulation of pain pathways through interaction with specific receptors.
Anti-inflammatory Properties
Compounds similar to ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have demonstrated anti-inflammatory effects in preclinical studies. These effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators . The quinoline moiety is particularly noted for its ability to interact with various biological targets involved in inflammatory processes.
Pharmacological Research
The pharmacological profile of this compound is still under investigation, but preliminary studies suggest several potential applications:
Antimicrobial Activity
Quinoline derivatives are well-known for their antimicrobial properties. This compound may exhibit similar activities against a range of pathogens due to the presence of the sulfanyl group which can enhance bioactivity .
Anticancer Potential
Emerging research indicates that compounds containing benzothiophene frameworks may have anticancer properties. The structural diversity provided by the quinoline and thiophene rings could lead to interactions with cancer cell signaling pathways or mechanisms involved in tumor growth and metastasis .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
Organic Electronics
The compound's unique electronic properties may make it suitable for applications in organic semiconductors or light-emitting diodes (LEDs). Thiophene derivatives are known for their favorable charge transport characteristics which are essential in electronic applications .
Sensor Development
Due to its chemical reactivity and structural features, this compound could be explored as a sensing material for detecting specific analytes or environmental pollutants. The ability to modify the compound's structure could enhance its selectivity and sensitivity in sensor applications .
Mechanism of Action
The mechanism of action of ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The benzothiophene ring can interact with various enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may increase reactivity, while electron-donating groups (e.g., methoxy in ) enhance aromatic stabilization.
- Conformational Flexibility : The tetrahydrobenzothiophene core allows variable puckering (see Cremer-Pople coordinates in ), influenced by substituent steric bulk.
Physicochemical Properties
- Melting Points: Cyano-substituted derivatives (e.g., ) exhibit higher melting points (~245°C) due to strong intermolecular interactions, whereas methoxy-substituted compounds may show lower melting points.
- Solubility: Quinoline’s lipophilicity likely reduces aqueous solubility compared to polar groups (e.g., hydroxy in ).
- Crystallography : Derivatives like and crystallize in triclinic systems (P1 space group), with disorder in flexible cyclohexene or ethyl ester moieties.
Crystallographic and Computational Insights
Biological Activity
Ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a quinoline moiety and a benzothiophene ring, contributing to its unique chemical properties. The synthesis typically involves several steps:
- Quinoline Synthesis : Achieved through the Skraup synthesis method.
- Benzothiophene Formation : Conducted via the Gewald reaction.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3S2 |
| Molecular Weight | 426.6 g/mol |
| IUPAC Name | Ethyl 2-[(2-quinolin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| InChI Key | WMXQCHSNYWCLLJ-UHFFFAOYSA-N |
The biological activity of this compound is predominantly attributed to its interaction with various molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, leading to cell death.
- Enzyme Inhibition : The benzothiophene component can inhibit specific enzymes involved in cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Studies show that it can induce apoptosis in cancer cells by disrupting microtubule dynamics similar to known anticancer agents.
- Antimicrobial Properties : It has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Anticancer Studies
In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM after 48 hours of treatment.
Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Mycobacterium tuberculosis | 40 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
